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Compound of Interest

Compound Name: Lsd1-IN-37

Cat. No.: B15585018 Get Quote

Disclaimer: As of December 2025, publicly available scientific literature does not contain

specific information regarding a compound designated "Lsd1-IN-37". Therefore, this technical

guide will provide an in-depth overview of the role of Lysine-Specific Demethylase 1 (LSD1)

inhibitors in gene expression, drawing upon data from well-characterized inhibitors that are

currently in preclinical and clinical development. This guide is intended for researchers,

scientists, and drug development professionals.

Introduction to LSD1 and Its Role in Gene
Expression
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide

(FAD)-dependent enzyme that plays a critical role in regulating gene expression through the

demethylation of histone and non-histone proteins.[1][2] LSD1 is a key component of several

large multiprotein complexes, including the CoREST and NuRD complexes, which are involved

in transcriptional repression.[1][3][4]

LSD1's primary function is to remove methyl groups from mono- and di-methylated lysine 4 of

histone 3 (H3K4me1/2), a mark associated with active enhancers and promoters.[3][5] By

removing this activating mark, LSD1 generally acts as a transcriptional repressor.[1][3]

However, in complex with certain nuclear receptors, such as the androgen receptor (AR) and

estrogen receptor (ER), LSD1 can also demethylate H3K9me1/2, a repressive mark, thereby

leading to gene activation.[3][5][6][7] Beyond histones, LSD1 can also demethylate non-histone

substrates like p53, DNMT1, and STAT3, influencing their stability and activity.[3][5]
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Given its crucial role in controlling gene expression programs that are often dysregulated in

cancer, LSD1 has emerged as a promising therapeutic target.[8][9] Numerous small molecule

inhibitors of LSD1 have been developed and are being investigated in clinical trials for various

hematological malignancies and solid tumors.[3][8][9][10]

Mechanism of Action of LSD1 Inhibitors
LSD1 inhibitors can be broadly classified into two categories: irreversible and reversible

inhibitors.

Irreversible Inhibitors: Many of the clinical candidates, such as tranylcypromine (TCP) and its

derivatives (e.g., iadademstat (ORY-1001), bomedemstat (IMG-7289), and GSK-2879552),

are irreversible inhibitors that form a covalent bond with the FAD cofactor in the active site of

LSD1.[3]

Reversible Inhibitors: This class of inhibitors, which includes compounds like pulrodemstat

(CC-90011) and seclidemstat (SP-2577), binds non-covalently to the enzyme.[3]

By inhibiting the catalytic activity of LSD1, these compounds prevent the demethylation of

H3K4me1/2 and H3K9me1/2, leading to the accumulation of these histone marks at specific

gene loci. This, in turn, alters the transcriptional landscape of the cell, often leading to the

reactivation of silenced tumor suppressor genes and the repression of oncogenic pathways.

For instance, LSD1 inhibition has been shown to induce differentiation in acute myeloid

leukemia (AML) cells by upregulating myeloid-lineage markers like CD11b and CD86.[3]

Quantitative Data on LSD1 Inhibitor Activity
The following tables summarize key quantitative data for several well-characterized LSD1

inhibitors.

Table 1: Biochemical and Cellular Potency of Selected LSD1 Inhibitors
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Compound Type
LSD1 IC50
(nM)

Cell Line
Cell
Viability
IC50 (nM)

Reference

Iadademstat

(ORY-1001)
Irreversible <20 MKL-1 (MCC) ~10 [2]

Bomedemstat

(IMG-7289)
Irreversible 56.8 - - [3]

GSK-

2879552
Irreversible -

SCLC cell

lines
~100-1000 [1]

Pulrodemstat

(CC-90011)
Reversible - AML cell lines - [8]

Seclidemstat

(SP-2577)
Reversible -

Ewing

Sarcoma cell

lines

- [4]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. "-"

indicates data not readily available in the provided search results.

Table 2: Effects of LSD1 Inhibition on Gene Expression
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Inhibitor
Cell
Line/Model

Key Gene
Expression
Changes

Effect Reference

GSK-LSD1 /

ORY-1001

Merkel Cell

Carcinoma

(MCC)

Upregulation of

neuronal

differentiation

genes

Induction of

differentiation

and cell death

[2]

LSD1 shRNA /

pharmacological

inhibition

Luminal Breast

Cancer Cells

Repression of

TRIM37, ELF5;

Activation of

GATA3; Reduced

expression of

CDH1, VCL,

CTNNA1

Increased

invasion and

migration

[6][11]

Pargyline (LSD1

inhibitor)

Kidney Cancer

Cells

Decreased

expression of AR

target genes

(KLK2, KLK3,

TMPRSS2) and

EMT markers

Reduced cell

proliferation and

migration

[12]

HCI-2509
Neuroblastoma

Cells

Upregulation of

p53 gene

signature;

Downregulation

of MYCN

signature

Growth inhibition [5]

GSK2879552
Prostate Cancer

Cells

Decreased

PIK3R1 (p85)

expression

Repression of

PI3K/AKT

signaling

[7]

Experimental Protocols
This section details common methodologies used to study the effects of LSD1 inhibitors on

gene expression.
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Cell Viability Assays
Objective: To determine the effect of LSD1 inhibitors on cancer cell proliferation and survival.

Methodology:

Cells (e.g., 4.5 x 10³ per well) are seeded in 384-well plates and incubated for 24 hours

under standard cell culture conditions (37°C, 5% CO2).[4]

The LSD1 inhibitor is added at various concentrations, and the cells are incubated for a

specified period (e.g., 72 hours).[4]

Cell viability is assessed using a luminescent-based assay, such as CellTiter-Glo®, which

measures ATP levels as an indicator of metabolically active cells.[2][4]

Luminescence is read on a plate reader, and the data is normalized to a vehicle-treated

control to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP)
Objective: To determine the occupancy of LSD1 and the levels of specific histone marks at

target gene promoters.

Methodology:

Cells are treated with the LSD1 inhibitor or a vehicle control.

Proteins are cross-linked to DNA using formaldehyde.

The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

An antibody specific to the protein of interest (e.g., LSD1, H3K4me2, H3K9me2) is used to

immunoprecipitate the protein-DNA complexes.[12]

The cross-links are reversed, and the DNA is purified.

The amount of precipitated DNA corresponding to a specific gene promoter is quantified

by qPCR using primers flanking the region of interest.[12]
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RNA Sequencing (RNA-seq)
Objective: To obtain a global profile of gene expression changes induced by LSD1 inhibition.

Methodology:

Cells are treated with the LSD1 inhibitor or a vehicle control.

Total RNA is extracted from the cells and its quality is assessed.

mRNA is enriched and fragmented, followed by cDNA synthesis.

Sequencing adapters are ligated to the cDNA fragments, and the library is amplified by

PCR.

The library quality is assessed, and it is sequenced on a high-throughput sequencing

platform (e.g., Illumina NextSeq).[2]

The sequencing reads are aligned to a reference genome, and differential gene

expression analysis is performed to identify genes that are significantly up- or down-

regulated upon treatment.

Signaling Pathways and Experimental Workflows
Signaling Pathway of LSD1-Mediated Gene Regulation
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LSD1-Mediated Gene Regulation
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Workflow for Characterizing LSD1 Inhibitors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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